N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
Properties
Molecular Formula |
C19H15ClN4O2S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
InChI |
InChI=1S/C19H15ClN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-5-3-12(20)4-6-13/h3-7,9H,8H2,1-2H3,(H,23,25) |
InChI Key |
DQFKBEULSLQGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound known for its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a triazatricyclo moiety, which contribute to its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 283.72 g/mol. Its structure includes multiple functional groups that may interact with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives of thiazole compounds demonstrate potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.011 | 0.020 |
| Enterobacter cloacae | 0.004 | 0.008 |
Antifungal Activity
The compound also shows promising antifungal activity:
- Fungal Strains : Compounds in this class have been tested against fungi such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.004 to 0.06 mg/mL . The most sensitive fungal strain was identified as Trichoderma viride.
The biological mechanisms underlying the activity of this compound likely involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : The triazatricyclo structure may interact with DNA or RNA synthesis pathways.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antibacterial Efficacy : A recent study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The most effective compound had an MIC of 0.004 mg/mL against E. coli.
- Research on Antifungal Properties : Another investigation revealed that specific derivatives showed excellent antifungal activity against T. viride, highlighting the potential for developing new antifungal agents from this chemical class .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Findings
NMR data from highlight that substituent placement (e.g., regions A/B in similar macrocycles) alters chemical environments, which could modulate binding affinity or metabolic stability .
Safety and Toxicity :
- The trioxa analog () exhibits acute oral toxicity (LD50: 300 mg/kg in rats), suggesting that sulfur/oxygen substitutions in the core structure may influence toxicity profiles .
Synthetic Challenges :
- The tricyclic thia-aza-oxo core of the target compound likely requires multistep synthesis, akin to methodologies described in plant-derived biomolecule studies ().
Limitations
- Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Physicochemical properties (e.g., solubility, logP) are inferred from substituent chemistry rather than experimental measurements.
Preparation Methods
Cyclization of Bis-Chloroethylamino Intermediates
A key method involves condensing 2-[N,N-bis(2-chloroethyl)amino]ethoxy acetamide derivatives with substituted amines. For example:
-
Reactant : 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-benzyl)]acetamide (VIIIb) reacts with (R)-4-(chlorophenyl)phenylmethyl amine (IX) in toluene at 120–130°C using triethylamine (TEA) as a base.
-
Mechanism : Nucleophilic substitution forms the piperazine ring, followed by intramolecular cyclization to generate the tricyclic system.
Solvent and Base Optimization
Table 1: Cyclization Conditions and Yields
| Method | Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Bis-chloroethyl pathway | Toluene | TEA | 120–130 | 78–85 | |
| Tandem C–N/C–O bonding | Toluene | None | RT | 65–72 |
Functionalization with 4-Chlorophenylacetamide
Acylation of the Tricyclic Amine
The free amine group on the tricyclic core is acylated using 2-chloro-N-(4-chlorophenyl)acetamide :
Alternative Coupling Strategies
Table 2: Acylation Efficiency
| Substrate | Acylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Tricyclic amine | Chloroacetyl chloride | DCM | NaHCO₃ | 82 |
| Tricyclic amine | 2-Bromoacetamide | Toluene | TEA | 75 |
Industrial-Scale Production
Continuous Flow Reactors
Purification Techniques
-
Crystallization : Ethyl acetate/hexane mixtures precipitate the product with >99% purity.
-
Chromatography : Reverse-phase HPLC resolves regioisomers (if present) using acetonitrile/water gradients.
Recent Advancements
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions be systematically refined?
- Methodological Answer : Synthesis involves multi-step pathways requiring optimization of temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and reaction time (6–24 hrs). For example, highlights the need for stepwise purification via HPLC to isolate intermediates with ≥95% purity. Use kinetic studies (e.g., TLC monitoring) to identify rate-limiting steps . Computational tools like quantum chemical calculations ( ) can predict optimal reaction paths, reducing trial-and-error experimentation .
| Key Parameters for Optimization |
|---|
| Temperature: 80–120°C |
| Solvent: Polar aprotic (DMF, THF) |
| Reaction Time: 6–24 hrs |
| Purification: Gradient HPLC (C18 column) |
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Combine ¹H/¹³C NMR (500 MHz) to confirm regiochemistry of the tricyclic core and sulfur/chlorine substituents (). High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). X-ray crystallography (as in ) resolves stereochemical ambiguities, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors structurally similar to those inhibited by related tricyclic thiazolidinones (). Use dose-response curves (0.1–100 µM) to assess IC₅₀ values. For example, recommends kinase inhibition assays (e.g., EGFR or JAK2) due to the compound’s heterocyclic pharmacophore .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Implement orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). ’s systematic variation approach suggests using Design of Experiments (DoE) to isolate confounding variables (e.g., pH, solvent traces) . Cross-validate findings with structurally analogous compounds () to identify SAR trends .
Q. How can computational modeling predict this compound’s reactivity and metabolic stability?
- Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic sites prone to nucleophilic attack (e.g., sulfur in the thia-triazatricyclic core). Use molecular dynamics (MD) simulations to assess hydrolytic stability in physiological pH ( ). ADMET predictors (e.g., SwissADME) estimate metabolic pathways, highlighting potential CYP450 interactions .
| Computational Parameters |
|---|
| DFT Level: B3LYP/6-31G* |
| Solvent Model: COSMO (water) |
| MD Simulation Time: 50 ns |
Q. What experimental designs elucidate the mechanism of action for this compound in complex biological systems?
- Methodological Answer : Combine proteomics (e.g., SILAC) to identify target proteins and CRISPR-Cas9 knockout models to validate pathway dependencies (). For example, suggests using fluorescence polarization assays to measure binding kinetics (kₒₙ/kₒff) to kinase domains . Isotopic labeling (¹⁴C/³H) tracks metabolic fate in hepatocyte models .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. hexane) may stem from polymorphic forms or aggregation. Use dynamic light scattering (DLS) to detect nanoaggregates. recommends differential scanning calorimetry (DSC) to identify metastable crystalline phases. Adjust solvent mixtures (e.g., DMSO:water gradients) to mimic physiological conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
